Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide
Description
Chemical Identity and Nomenclature
Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide possesses several standardized chemical identifiers that establish its precise molecular structure and facilitate its identification in chemical databases. The compound is registered under Chemical Abstracts Service number 116168-85-5 and carries the International Union of Pure and Applied Chemistry name 3,5-bis(phenylmethoxy)benzohydrazide. The molecular structure can be represented by the simplified molecular input line entry system notation C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)NN)OCC3=CC=CC=C3, which describes the connectivity of all atoms within the molecule.
The compound's systematic nomenclature reflects its structural components, beginning with the benzoic acid core framework. The 3,5-positioning indicates the specific substitution pattern on the benzene ring, where phenylmethoxy groups are attached at the third and fifth positions relative to the carboxylic acid functionality. The phenylmethoxy substituents, also known as benzyloxy groups, consist of phenyl rings connected through methylene bridges to oxygen atoms that form ether linkages with the central benzoic acid ring.
Table 1: Chemical Identifiers and Structural Data
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 116168-85-5 |
| International Union of Pure and Applied Chemistry Name | 3,5-bis(phenylmethoxy)benzohydrazide |
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.4 g/mol |
| International Chemical Identifier | InChI=1S/C21H20N2O3/c22-23-21(24)18-11-19(25-14-16-7-3-1-4-8-16)13-20(12-18)26-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2,(H,23,24) |
| International Chemical Identifier Key | UQDAXMSDQOXHLL-UHFFFAOYSA-N |
| PubChem Compound Identification | 12106037 |
The hydrazide functional group (-CONHNH2) represents the most reactive portion of the molecule and serves as the site for various chemical transformations. This moiety consists of a carbonyl group directly bonded to a hydrazine unit, creating an amide-like structure with enhanced nucleophilic properties compared to simple amides. The presence of the free amino group in the hydrazide functionality enables the compound to participate in condensation reactions with aldehydes and ketones, forming hydrazone derivatives that are important in both synthetic and biological applications.
The compound exists as a crystalline solid under standard conditions, with a reported purity of 95% in commercial preparations. The molecular architecture features a planar benzoic acid core with the two phenylmethoxy substituents extending outward, creating a molecule with significant steric bulk and multiple aromatic rings that contribute to its chemical stability and potential biological activity.
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of hydrazide chemistry, which began in the mid-19th century with the discovery of hydrazine and its derivatives. The foundational work on hydrazide compounds was established through systematic investigations into the reactivity of carboxylic acid derivatives with hydrazine, leading to the recognition of hydrazides as important synthetic intermediates and bioactive molecules.
The synthetic methodology for preparing substituted benzohydrazides was refined throughout the 20th century, with researchers developing increasingly sophisticated approaches to introduce specific substituents onto the aromatic ring system. The particular substitution pattern found in 3,5-bis(phenylmethoxy)benzohydrazide reflects strategic considerations in medicinal chemistry, where the placement of ether-linked aromatic groups at the 3 and 5 positions was designed to optimize biological activity while maintaining synthetic accessibility.
Table 2: Historical Development Timeline of Hydrazide Chemistry
| Period | Development | Significance |
|---|---|---|
| 1850s-1880s | Discovery of hydrazine and basic hydrazide synthesis | Foundation of hydrazide chemistry |
| 1920s-1940s | Development of substituted benzohydrazides | Expansion of structural diversity |
| 1960s-1980s | Recognition of biological activities | Medicinal chemistry applications |
| 1990s-2000s | Structure-activity relationship studies | Rational drug design approaches |
| 2000s-Present | Advanced synthetic methods and biological evaluation | Modern pharmaceutical research |
The specific compound 3,5-bis(phenylmethoxy)benzohydrazide represents a product of modern synthetic organic chemistry, where the design incorporates multiple aromatic rings to enhance molecular complexity and potential biological interactions. The inclusion of phenylmethoxy substituents reflects contemporary understanding of how ether-linked aromatic groups can modulate both the chemical properties and biological activities of hydrazide compounds.
Research into this particular structural variant gained momentum with the recognition that bis-substituted benzohydrazides often exhibit enhanced biological activities compared to their monosubstituted counterparts. The symmetrical placement of phenylmethoxy groups at the 3 and 5 positions creates a balanced molecular architecture that has proven valuable in structure-activity relationship studies. This compound has become an important research tool for investigating the fundamental principles governing hydrazide bioactivity and for developing new synthetic methodologies in heterocyclic chemistry.
The compound's emergence in commercial chemical catalogs and research publications occurred during the expansion of combinatorial chemistry approaches in pharmaceutical research, where libraries of structurally related compounds were synthesized and evaluated for biological activity. The accessibility of 3,5-bis(phenylmethoxy)benzohydrazide through established synthetic routes has made it a valuable starting material for further chemical modifications and biological investigations.
Significance in Organic and Medicinal Chemistry
This compound occupies a prominent position in contemporary medicinal chemistry research due to the well-established biological activities of hydrazide compounds and their utility as synthetic intermediates for constructing bioactive heterocycles. The compound's significance stems from both its intrinsic chemical properties and its role as a building block for more complex molecular architectures that have demonstrated therapeutic potential.
Research investigations have consistently demonstrated that benzohydrazide derivatives possess diverse biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. The structural features of 3,5-bis(phenylmethoxy)benzohydrazide, particularly the presence of multiple aromatic rings and the reactive hydrazide functionality, position it as an excellent candidate for medicinal chemistry studies focused on developing new therapeutic agents.
Table 3: Biological Activity Profile of Related Benzohydrazide Compounds
| Compound Type | Activity | Potency Range | Mechanism |
|---|---|---|---|
| Benzohydrazide derivatives | Antimicrobial | Minimum inhibitory concentration 0.06-16 μg/mL | Cell wall/membrane disruption |
| Aromatic acylhydrazones | Antifungal | Minimum inhibitory concentration 80 values 0.03-0.06 μg/mL | Enzyme inhibition |
| Substituted benzohydrazides | Anticancer | Half maximal inhibitory concentration 0.15-0.46 μM | Epidermal growth factor receptor inhibition |
| Hydrazide-hydrazones | Antioxidant | Half maximal inhibitory concentration 5.87-54.97 μM | Free radical scavenging |
The synthetic versatility of benzohydrazide compounds has been extensively documented, with researchers demonstrating their utility in constructing various heterocyclic systems including oxadiazoles, triazoles, and pyrazoles. These transformations are particularly valuable because the resulting heterocycles often exhibit enhanced biological activities compared to the parent hydrazide compounds. The compound serves as an excellent starting material for cyclization reactions that lead to five-membered heterocycles containing nitrogen atoms, which are prevalent structural motifs in pharmaceutical agents.
In organic synthesis, the compound's hydrazide functional group provides multiple reactive sites for chemical modification. The nucleophilic amino group readily participates in condensation reactions with carbonyl compounds to form hydrazones, while the carbonyl carbon can undergo nucleophilic attack under appropriate conditions. These reactivity patterns have been exploited in the development of new synthetic methodologies and in the preparation of compound libraries for biological screening.
Structure-activity relationship studies involving benzohydrazide derivatives have revealed important insights into the molecular features that contribute to biological activity. The positioning of substituents on the aromatic ring, the nature of the hydrazide functionality, and the overall molecular architecture all influence the compound's interaction with biological targets. Research has shown that compounds bearing aromatic substituents at specific positions often exhibit superior biological activities compared to unsubstituted analogs, highlighting the importance of rational structural design in medicinal chemistry.
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c22-23-21(24)18-11-19(25-14-16-7-3-1-4-8-16)13-20(12-18)26-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAXMSDQOXHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)NN)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477692 | |
| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116168-85-5 | |
| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid derivatives, particularly hydrazide compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide , exploring its antimicrobial, anticancer, and antioxidant properties based on various research findings.
Chemical Structure and Synthesis
The compound This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 272.30 g/mol
The synthesis typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions to yield hydrazone structures. This process can be optimized by varying substituents on the aromatic rings to enhance biological activity.
Antimicrobial Activity
Hydrazide derivatives have been extensively studied for their antimicrobial properties. A review highlighted that many hydrazide-hydrazone compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Various studies have shown that compounds similar to benzoic acid hydrazides demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. For example, a compound with similar structural features exhibited a zone of inhibition (ZOI) ranging from 10-24 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research indicates that certain hydrazides possess potent antifungal properties with minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against specific fungal strains .
| Compound | Bacterial Strain | ZOI (mm) | MIC (μg/mL) |
|---|---|---|---|
| Hydrazide A | S. aureus | 21 | 4 |
| Hydrazide B | E. coli | 20 | 8 |
| Hydrazide C | Candida albicans | - | 0.06 |
Anticancer Activity
Recent studies have also explored the anticancer potential of benzoic acid derivatives. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Case Studies : In vitro studies demonstrated that certain benzoic acid hydrazides inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported in the micromolar range .
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives are also noteworthy:
- Free Radical Scavenging : Compounds similar to benzoic acid hydrazides have been tested for their ability to scavenge free radicals using assays like DPPH and ABTS. Some derivatives showed high antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Enzyme Inhibition : Additionally, these compounds have demonstrated inhibition of enzymes like tyrosinase and cholinesterase, which are involved in various physiological processes and disease mechanisms .
Scientific Research Applications
Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide is a chemical compound with the molecular formula and a molecular weight of 348.4 g/mol. It is a hydrazide derivative of benzoic acid and is explored in organic chemistry for synthesizing metal passivators and photosensitive materials.
General Information
- Molecular Formula:
- Molecular Weight: 348.4 g/mol
- Purity: Typically around 95%
Synthesis and Use in Organic Chemistry
Benzoic acid derivatives, including hydrazides, are versatile compounds used in various fields of organic chemistry. They serve as intermediates in synthesizing metal passivators and photosensitive materials. For example, benzoic acid hydrazides are used in the practical synthesis of 5,5'-methylene-bis(benzotriazole), showcasing their utility in developing environmentally friendly and efficient chemical processes.
Use in attachment chemistry
Hydrazides are used in attachment chemistries for binding macromolecules to a substrate surface or to other conjugation targets .
Development of cosmetic products
Experimental design techniques using the Box-Behnken design with response surface methodology can be employed to optimize topical formulations and evaluate physical, sensory, and moisturizing properties . The use of soy lecithin, phytantriol, and capric/caprylic acid triglyceride can influence consistency, stickiness, greasiness, and skin hydration . Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer affect rheological parameters .
Synthesis of pyrazole derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzoic acid hydrazides:
Key Research Findings
- Antimicrobial Potential: Cu complexes of amino acid-conjugated hydrazides show MIC values as low as 8 µg/mL against E. coli . Fluorinated hydrazones exhibit IC₅₀ values of 12–25 µM against Gram-positive bacteria .
Mechanistic Insights :
Industrial Applications :
- Benzoylhydrazide nucleating agents increase poly(L-lactic acid) crystallization temperature by 10°C, improving material processing .
Preparation Methods
Preparation from Benzoic Acid Derivatives
A common approach involves the following steps:
Step 1: Synthesis of the substituted benzoic acid or its ester
The 3,5-bis(phenylmethoxy) substitution pattern is introduced on the benzoic acid ring, often via etherification reactions of hydroxybenzoic acid derivatives with benzyl bromide or benzyl chloride under basic conditions.Step 2: Conversion to ester (optional)
The benzoic acid derivative can be converted to the corresponding methyl or ethyl ester by refluxing with an alcohol (methanol or ethanol) in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. This esterification facilitates subsequent hydrazide formation.Step 3: Hydrazide formation
The ester or acid chloride is reacted with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent. This nucleophilic substitution replaces the ester or acid chloride group with a hydrazide (-CONHNH2) group.
This general method is supported by analogous syntheses reported for hydrazides of substituted benzoic acids, where yields typically range from 60% to 85% depending on reaction conditions and substituents.
Example Procedure for Hydrazide Synthesis
- Dissolve the methyl or ethyl ester of 3,5-bis(phenylmethoxy)benzoic acid in ethanol.
- Add hydrazine hydrate (excess) to the solution.
- Reflux the mixture for 3 to 6 hours under stirring.
- Cool the reaction mixture and isolate the hydrazide by filtration or extraction.
- Purify the product by recrystallization or chromatographic methods.
Alternative Routes
From Acid Chloride:
The benzoic acid derivative can be converted to the acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with hydrazine hydrate at low temperature to yield the hydrazide.One-Pot Synthesis and Functionalization:
Recent advances in one-pot synthesis strategies allow the direct formation and functionalization of hydrazide derivatives under mild conditions, often using microwave irradiation or catalytic systems to improve yield and reduce reaction time.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Etherification of hydroxybenzoic acid | Benzyl bromide, base (K2CO3), DMF, reflux | 70-90 | Introduces phenylmethoxy groups |
| Esterification | Alcohol (MeOH or EtOH), H2SO4 or SOCl2, reflux | 80-95 | Converts acid to ester for better reactivity |
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux 3-6 h | 60-85 | Converts ester or acid chloride to hydrazide |
| Purification | Recrystallization or chromatography | - | Ensures product purity |
Analytical Characterization
The synthesized benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide is typically characterized by:
- Melting point: Usually in the range of 150-160 °C for similar hydrazides.
- Infrared spectroscopy (IR): Characteristic bands include NH stretching (~3300 cm^-1), C=O stretching (~1650-1700 cm^-1), and aromatic C-H stretching (2800-3100 cm^-1).
- Mass spectrometry (MS): Molecular ion peak consistent with molecular weight ~348 g/mol.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming substitution pattern and hydrazide group.
Q & A
What are the established synthetic methodologies for preparing benzoic acid hydrazide derivatives, and how do reaction conditions influence yield?
Basic Research Focus
Benzoic acid hydrazides are typically synthesized via ester hydrazinolysis , where an ester intermediate reacts with hydrazine. For example, ethyl 3,5-dinitrobenzoate undergoes hydrazinolysis to yield 3,5-dinitrobenzoic acid hydrazide . Alternative enzymatic routes using amidases (e.g., from Rhodococcus rhodochrous J1) have been reported, enabling reversible synthesis of hydrazides from carboxylic acids and hydrazine . Key factors affecting yield include:
- Reagent purity : Hydrazine must be anhydrous to avoid side reactions.
- Temperature : Optimal yields are achieved at 60–80°C for 6–12 hours.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to aqueous systems.
How can spectroscopic and crystallographic techniques characterize hydrazide-metal complexes?
Basic Research Focus
Characterization involves:
- Infrared (IR) spectroscopy : Confirms bidentate coordination via carbonyl oxygen (C=O stretch at ~1650 cm⁻¹) and amino nitrogen (N–H bend at ~1550 cm⁻¹) .
- Magnetic susceptibility and electronic spectroscopy : Ni(II) complexes exhibit μeff ~3.2–3.5 BM, consistent with octahedral geometry .
- X-ray crystallography : Resolves coordination geometry (e.g., triclinic systems with P-1 space group for Ni-benzoic hydrazide complexes) .
What mechanistic insights explain the structure-activity relationship of benzoic acid hydrazides as myeloperoxidase (MPO) inhibitors?
Advanced Research Focus
Substituents on the benzoic acid scaffold dictate inhibitory potency:
- Electron-withdrawing groups (e.g., –NH₂, –OCH₃) enhance inhibition by lowering the oxidation potential of the hydrazide group, as quantified via Hammett substituent constants (σ). For example, 4-aminobenzoic acid hydrazide (ABAH) irreversibly inhibits MPO with IC50 = 0.3 µM by ejecting heme through ordered ester cleavage .
- Hydrogen bonding : Oxygen/nitrogen substituents improve binding affinity to MPO’s active site .
Methodological Note : Inhibitor efficacy is validated using fluorogenic substrates (e.g., ADHP) and LC-MS/MS to track heme release .
How do structural modifications of hydrazides enhance their efficacy as nucleating agents for poly(L-lactic acid) (PLA)?
Advanced Research Focus
Hydrazides with decamethylene spacers (e.g., decamethylenedicarboxylic dibenzoylhydrazide) significantly enhance PLA crystallization:
- Crystallization temperature (Tc) : Increases by >10°C compared to talc-based agents.
- Enthalpy (ΔH) : Reaches 46 J/g due to improved chain alignment .
Optimization Strategy : - Vary methylene chain length (C4–C12) to balance nucleation density and polymer compatibility.
- Introduce bulky substituents (e.g., tert-butyl) to reduce aggregation .
How should researchers address contradictions in biological activity data for hydrazide derivatives?
Advanced Research Focus
Discrepancies (e.g., lack of antiviral activity in 3,5-dinitrobenzoic hydrazide derivatives vs. anticancer activity in other studies ) require:
- Structural analysis : Compare substituent effects (e.g., nitro groups may reduce cell permeability).
- Assay conditions : Validate using multiple cell lines or in vivo models.
- Mechanistic studies : Use techniques like fluorescence polarization to confirm target engagement.
What are the limitations of enzymatic synthesis for hydrazides, and how can they be mitigated?
Advanced Research Focus
The amidase-catalyzed route faces challenges:
- Substrate specificity : Aliphatic hydrazides exhibit lower yields than aromatic analogs.
- Reversibility : Hydrazide hydrolysis competes with synthesis.
Solutions : - Use excess hydrazine (≥5:1 molar ratio) to drive equilibrium.
- Engineer enzymes for broader substrate acceptance via directed evolution.
How do regulatory guidelines impact residue analysis of hydrazide-containing agrochemicals?
Advanced Research Focus
For compounds like methoxyfenozide (structurally related to benzoic hydrazides), the EPA mandates residue quantification of parent compounds and metabolites (e.g., free phenol and glucose conjugates) using LC-MS/MS . Key considerations:
- Detection limits : Must achieve parts-per-billion (ppb) sensitivity.
- Matrix effects : Soil and plant samples require cleanup via solid-phase extraction (SPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
